N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide
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Overview
Description
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfamoyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenyl-3-methylpiperidine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-nitrobenzenesulfonamide
- N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide
Uniqueness
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl and sulfamoyl groups allows for diverse chemical modifications, enhancing its versatility in research and industrial applications .
Properties
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-15-4-3-13-23(14-15)20(27)21-16-7-11-19(12-8-16)28(24,25)22-17-5-9-18(26-2)10-6-17/h5-12,15,22H,3-4,13-14H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMBSNULZSJHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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